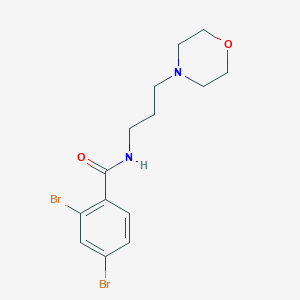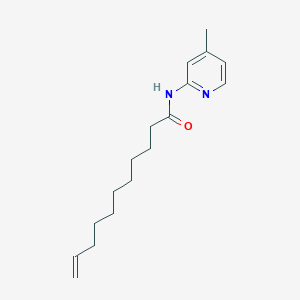
1-(3-Chloro-2-propenyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-propenyl)pyridinium is a chemical compound that is commonly known as CCP or 2-chloro-3-(pyridin-3-yl)prop-2-en-1-ylidene. It is a quaternary ammonium compound that has been widely studied for its potential use in scientific research applications.
Mechanism of Action
The mechanism of action of CCP is not fully understood, but it is believed to involve the formation of a covalent bond between the pyridine ring and the nucleic acid base. This covalent bond results in a change in the electronic structure of the nucleic acid, leading to a fluorescence emission.
Biochemical and Physiological Effects:
CCP has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of CCP on living organisms.
Advantages and Limitations for Lab Experiments
One advantage of CCP is its high selectivity for single-stranded nucleic acids, making it a useful tool for the detection of nucleic acids in complex mixtures. However, CCP has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research involving CCP. One area of research could focus on the development of new synthesis methods that improve the solubility of CCP in aqueous solutions. Another area of research could focus on the use of CCP as a tool for the detection of specific nucleic acid sequences, such as those associated with disease states. Additionally, further studies are needed to fully understand the potential effects of CCP on living organisms, which could inform its potential use as a diagnostic or therapeutic agent.
Synthesis Methods
The synthesis of CCP can be achieved through a variety of methods. One common method involves the reaction of 2-chloroacrylonitrile with pyridine in the presence of a base such as potassium hydroxide. Another method involves the reaction of 2-chloroacetyl chloride with pyridine in the presence of a base such as triethylamine. Both methods result in the formation of CCP as a yellow crystalline solid.
Scientific Research Applications
CCP has been studied for its potential use in a variety of scientific research applications. One area of research has focused on its use as a fluorescent probe for the detection of nucleic acids. CCP has been shown to selectively bind to single-stranded DNA and RNA, resulting in a fluorescence emission that can be detected using spectroscopic methods.
properties
Molecular Formula |
C8H9ClN+ |
|---|---|
Molecular Weight |
154.61 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]pyridin-1-ium |
InChI |
InChI=1S/C8H9ClN/c9-5-4-8-10-6-2-1-3-7-10/h1-7H,8H2/q+1/b5-4+ |
InChI Key |
QUUDEXMJIWWREL-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC=[N+](C=C1)C/C=C/Cl |
SMILES |
C1=CC=[N+](C=C1)CC=CCl |
Canonical SMILES |
C1=CC=[N+](C=C1)CC=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289645.png)
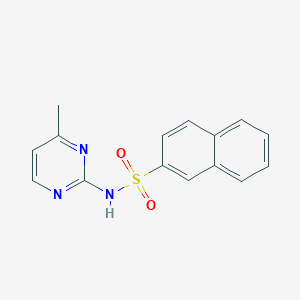
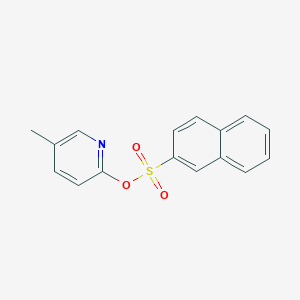
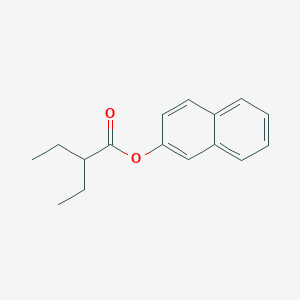
![Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B289649.png)





![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)
